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Compound of Interest

Compound Name: 3-Chloro-5-iodophenol

Cat. No.: B1424305 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for the compound 3-Chloro-
5-iodophenol. Designed for researchers, scientists, and professionals in drug development,

this document offers a comprehensive exploration of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. The focus is not only on the presentation of

data but also on the underlying principles and experimental considerations that ensure data

integrity and accurate structural elucidation.

Introduction
3-Chloro-5-iodophenol (C₆H₄ClIO) is a halogenated aromatic compound with a molecular

weight of 254.45 g/mol .[1] Its structure, featuring a phenol ring substituted with both a chlorine

and an iodine atom, makes it a valuable intermediate in organic synthesis, particularly in the

development of novel pharmaceutical agents and other complex organic molecules. Accurate

characterization of this compound is paramount for its effective use, and spectroscopic

methods provide the necessary tools for unambiguous identification and purity assessment.

This guide will delve into the expected spectroscopic signature of 3-Chloro-5-iodophenol.

Molecular Structure and Spectroscopic Overview
The structure of 3-Chloro-5-iodophenol dictates its spectroscopic characteristics. The phenol

group, the aromatic ring, and the halogen substituents each contribute unique signals in NMR,

IR, and MS analyses. Understanding these contributions is key to interpreting the spectral data.

Caption: Chemical structure of 3-Chloro-5-iodophenol with atom numbering.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 3-Chloro-5-iodophenol, both ¹H and ¹³C NMR provide critical information for

structural confirmation.

¹H NMR Spectroscopy
Experimental Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-5-iodophenol in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃

is a common choice for its ability to dissolve a wide range of organic compounds.

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A

higher field strength provides better signal dispersion and resolution.

Data Acquisition: Record the spectrum at room temperature using a standard pulse program.

Typically, 8 to 16 scans are sufficient to obtain a good signal-to-noise ratio.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~5.0-6.0 Singlet (broad) 1H OH

~7.2-7.4 Triplet (t) 1H H-4

~7.0-7.2 Triplet (t) 1H H-6

~6.8-7.0 Triplet (t) 1H H-2

Interpretation:

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals for the

three aromatic protons.
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The protons on the aromatic ring (H-2, H-4, and H-6) will appear as closely spaced

multiplets, likely triplets or doublet of doublets, due to meta-coupling. The exact chemical

shifts are influenced by the electron-withdrawing effects of the chlorine and iodine atoms and

the electron-donating effect of the hydroxyl group.

The phenolic proton (OH) will appear as a broad singlet. Its chemical shift can vary

depending on the concentration and the solvent used.

¹³C NMR Spectroscopy
Experimental Protocol:

Sample Preparation: Use the same sample prepared for ¹H NMR.

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

Data Acquisition: Use a standard proton-decoupled pulse sequence. A larger number of

scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural

abundance of the ¹³C isotope.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment

~155-157 C-1 (C-OH)

~135-137 C-3 (C-Cl)

~130-132 C-5 (C-I)

~125-127 C-4

~120-122 C-6

~115-117 C-2

Interpretation:

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each

carbon atom in the molecule.
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The carbon attached to the hydroxyl group (C-1) will be the most deshielded aromatic

carbon, appearing at the lowest field (~155-157 ppm).

The carbons bonded to the halogens (C-3 and C-5) will also be significantly deshielded. The

carbon attached to the more electronegative chlorine atom (C-3) is expected at a slightly

higher chemical shift than the carbon attached to iodine (C-5).

The remaining three carbons (C-2, C-4, and C-6) will appear at higher fields.

Molecular Structure Predicted 13C NMR Signals

C1-OH C3-Cl

~156 ppm
 Corresponds to

C5-I

~136 ppm

 Corresponds to

C2, C4, C6-H

~131 ppm
 Corresponds to

~115-127 ppm Corresponds to

Click to download full resolution via product page

Caption: Relationship between carbon atoms and their predicted ¹³C NMR signals.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol:

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or by preparing a KBr pellet.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3200-3600 (broad) O-H stretch Phenol

~3000-3100 C-H stretch (aromatic) Aromatic Ring

~1550-1600 C=C stretch (aromatic) Aromatic Ring

~1450-1500 C=C stretch (aromatic) Aromatic Ring

~1150-1250 C-O stretch Phenol

~1000-1100 C-H in-plane bend (aromatic) Aromatic Ring

~700-850
C-H out-of-plane bend

(aromatic)
Aromatic Ring

~600-800 C-Cl stretch Chloro-aromatic

~500-600 C-I stretch Iodo-aromatic

Interpretation:

A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the

O-H stretching vibration of the phenolic hydroxyl group.

The sharp peaks between 3000 and 3100 cm⁻¹ are due to the C-H stretching vibrations of

the aromatic ring.

The C=C stretching vibrations within the aromatic ring typically appear as a series of bands

in the 1450-1600 cm⁻¹ region.

The C-O stretching of the phenol will be observed in the 1150-1250 cm⁻¹ range.
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The absorptions corresponding to the C-Cl and C-I stretching vibrations are expected in the

fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity.

Experimental Protocol:

Sample Introduction: The sample can be introduced via direct infusion or through a gas

chromatograph (GC-MS).

Ionization: Electron Ionization (EI) is a common technique for this type of molecule.

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

Predicted Mass Spectrum Data (EI):

m/z Interpretation

254/256
Molecular ion peak [M]⁺ and [M+2]⁺ due to ³⁵Cl/

³⁷Cl isotopes

219 [M-Cl]⁺

127 [M-I]⁺

99 [M-I-CO]⁺

63 [C₅H₃]⁺ fragment

Interpretation:

The mass spectrum will show a molecular ion peak at m/z 254, corresponding to the

molecular weight of 3-Chloro-5-iodophenol with the ³⁵Cl isotope.

A characteristic isotopic pattern for chlorine will be observed, with an [M+2]⁺ peak at m/z 256

that is approximately one-third the intensity of the molecular ion peak, corresponding to the
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³⁷Cl isotope.

Common fragmentation pathways for halogenated phenols include the loss of the halogen

atoms and the loss of carbon monoxide (CO) from the phenol ring.

[M]⁺
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-Cl
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-I
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-CO
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Caption: Predicted major fragmentation pathways for 3-Chloro-5-iodophenol in EI-MS.

Conclusion
The comprehensive spectroscopic analysis of 3-Chloro-5-iodophenol, utilizing ¹H NMR, ¹³C

NMR, IR, and MS, provides a robust framework for its unequivocal identification. The predicted

data presented in this guide, based on established principles of spectroscopy and comparison

with related structures, offer a detailed roadmap for researchers working with this compound.

Adherence to the outlined experimental protocols will ensure the acquisition of high-quality

data, enabling confident structural elucidation and purity assessment, which are critical for its

application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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